molecular formula C6H4BrNO2 B021943 3-Bromopyridine-2-carboxylic Acid CAS No. 30683-23-9

3-Bromopyridine-2-carboxylic Acid

Cat. No. B021943
CAS RN: 30683-23-9
M. Wt: 202.01 g/mol
InChI Key: KBDIRPOTVAODSA-UHFFFAOYSA-N
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Description

3-Bromopyridine-2-carboxylic Acid is a compound of interest in various chemical syntheses and research. It belongs to the broader class of bromopyridines and pyridine carboxylic acids, each possessing unique properties and applications in chemistry.

Synthesis Analysis

  • Electrocatalytic carboxylation of 2-amino-5-bromopyridine with CO2 in an ionic liquid was studied, offering a new approach for synthesizing related compounds, potentially including 3-Bromopyridine-2-carboxylic Acid (Feng et al., 2010).
  • An efficient synthesis of related bromopyridine carboxylic acids has been described, showcasing various reactions and conditions that could be relevant for synthesizing 3-Bromopyridine-2-carboxylic Acid (Hirokawa et al., 2000).

Molecular Structure Analysis

  • The molecular structure of 2-aminopyridine-3-carboxylic acid, a compound similar to 3-Bromopyridine-2-carboxylic Acid, has been analyzed using X-ray diffraction and spectroscopy, providing insights into the structural aspects of pyridine carboxylic acids (Pawlukojć et al., 2007).

Chemical Reactions and Properties

  • Palladium-catalyzed cyclization of 3-bromopyridine-4-carbaldehyde with carbon monoxide and carboxylic acids is a relevant reaction that could be analogous to reactions involving 3-Bromopyridine-2-carboxylic Acid (Cho & Kim, 2008).

Physical Properties Analysis

  • The physical properties of bromopyridine compounds can be inferred from studies on similar compounds, such as 2-Bromo-6-isocyanopyridine, which was found to have specific stability and synthetic efficiency, relevant for understanding the physical characteristics of 3-Bromopyridine-2-carboxylic Acid (van der Heijden et al., 2016).

Chemical Properties Analysis

  • The chemical properties of pyridine carboxylic acids can be understood by studying compounds like 2,2'-bipyridine-3,3',6,6'-tetracarboxylic acid and its complexes, providing insights into the reactivity and interaction of carboxylic acids in pyridine-based compounds (Dawid et al., 2009).

Scientific Research Applications

  • Medicinal Chemistry Applications :

    • An efficient synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid, a key component of a potent dopamine D2 and D3 and serotonin-3 receptor antagonist, was presented in a study by Hirokawa, Horikawa, and Kato (2000) (Hirokawa, Horikawa, & Kato, 2000).
    • A study by Rode and Sobolewski (2012) found that the carboxylic group in 3-hydroxy-picolinic acid acts as a proton transmitter, influencing photophysics (Rode & Sobolewski, 2012).
    • Ruthenium(II) bipyridine complexes, which can be synthesized using related compounds, show moderate cytotoxicity in cervical human tumor cells, according to Baroud et al. (2017) (Baroud et al., 2017).
  • Synthesis and Chemical Reactions :

    • New 2-substituted 1,8-naphthyridines can be prepared by decarboxylation of their 3-carboxylic acids, as shown in a study by Hawes and Wibberley (1967) (Hawes & Wibberley, 1967).
    • Li et al. (2002) improved the protocol for preparing 3-pyridylboronic acid from 3-bromopyridine, yielding high yield and bulk quantity, useful for other arylboronic acids (Li et al., 2002).
  • Material Science and Photophysics :

    • The adduct of 2-amino-5-bromopyridine with benzoic acid demonstrates potential for creating complex crystal structures through hydrogen bonds, as described by Hemamalini and Fun (2010) (Hemamalini & Fun, 2010).
    • A method for synthesizing mono-, bis-, and tris-tridentate ligands based on 5′-substituted-2,2′-bipyridine-6-carboxylic acid suitable for complexing lanthanide(III) was presented by Charbonnière, Weibel, and Ziessel (2001) (Charbonnière, Weibel, & Ziessel, 2001).

properties

IUPAC Name

3-bromopyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrNO2/c7-4-2-1-3-8-5(4)6(9)10/h1-3H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBDIRPOTVAODSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10365990
Record name 3-Bromopyridine-2-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10365990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromopyridine-2-carboxylic Acid

CAS RN

30683-23-9
Record name 3-Bromopyridine-2-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10365990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Bromopyridine-2-carboxylic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
GB Deacon, GN Stretton - Australian journal of chemistry, 1985 - CSIRO Publishing
… Ether extraction and evaporation gave a mixture of 3-bromopyridine-2-carboxylic acid (16) and 2-bromopyridine-3-carboxylic acid (17) containing a little 3,5-dibromopyridine-2…
Number of citations: 8 www.publish.csiro.au
K Srivani, E Laxminarayana… - Indian Journal of …, 2019 - researchgate.net
… Et3N (4.1 ml, 0.03 mole) was added to a solution of 3-bromopyridine-2-carboxylic acid (1) (2 g, 0.01 mole), phenylhydrazine (2) (1.08 g, 0.01 mole), and EDC/HCl (2.87 g, 0.015 mole) in …
Number of citations: 1 www.researchgate.net
S Peukert, J Brendel, B Pirard… - Journal of medicinal …, 2003 - ACS Publications
… 3-Bromopyridine-2-carboxylic Acid (3-Methylbutyl)amide (21a). A solution of 505 mg (2.5 mmol) of 3-bromopyridine-2-carboxylic acid in 3 mL of thionyl chloride was heated to reflux for …
Number of citations: 105 pubs.acs.org
C Abeywickrama - 2004 - search.proquest.com
… 3-bromopyridine-2carboxylic acid …
Number of citations: 2 search.proquest.com

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